3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid is an organic compound characterized by the molecular formula and a molecular weight of approximately 193.99 g/mol. This compound belongs to the class of boronic acids, which are known for their utility in organic synthesis and medicinal chemistry due to their ability to form reversible covalent bonds with diols and other nucleophiles. The compound is identified by its CAS number 279261-89-1.
The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylboronic acid typically involves several key steps:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product .
The molecular structure of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylboronic acid features a benzodioxepin ring system with a boronic acid functional group at the 7-position. Key structural data includes:
InChI=1S/C9H11BO4/c11-10(12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6,11-12H,1,4-5H2
CSNCBPVLUIFJOS-UHFFFAOYSA-N
This structure indicates that the compound possesses unique properties due to the presence of both a cyclic ether and a boronic acid group, which can participate in various chemical reactions .
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid is capable of undergoing several important chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and various nucleophiles for substitution reactions .
The mechanism of action for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylboronic acid primarily involves its interaction with β-adrenergic receptors. Upon binding to these receptors, it activates adenylate cyclase, resulting in an increase in cyclic adenosine monophosphate levels within cells. This biochemical pathway is crucial for mediating various physiological responses associated with β-adrenergic stimulation .
Key physical and chemical properties of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylboronic acid include:
These properties are significant for understanding how the compound behaves under different conditions and its suitability for various applications .
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid finds applications across multiple scientific fields:
These applications highlight its versatility as a building block in both synthetic chemistry and materials research .
The predominant synthetic route to 3,4-dihydro-2H-1,5-benzodioxepin-7-ylboronic acid involves sequential cyclization and boronation steps. The synthesis typically commences with o-vanillin or a substituted catechol derivative, undergoing O-alkylation with 1,2-dibromoethane or related bifunctional alkylating agents under basic conditions (K₂CO₃, DMF, 80°C). This step forms the seven-membered 1,5-benzodioxepin core, though the initial product lacks the required boron functionality [2] [3].
The key boronation stage employs Miyaura borylation, utilizing bis(pinacolato)diboron (B₂pin₂) or pinacolborane catalyzed by palladium complexes. Optimal conditions (Table 1) involve Pd(dppf)Cl₂ (1-5 mol%) as the catalyst with potassium acetate (KOAc) as a mild base in anhydrous DMSO or 1,4-dioxane at 80-90°C. This step installs the boronic ester at the C7 position, which is subsequently hydrolyzed to the boronic acid using acidic methanol (HCl/MeOH) or mild aqueous acid [2].
Table 1: Key Catalysts and Conditions for Miyaura Borylation of 7-Halo-1,5-benzodioxepins
Halogen (X) | Catalyst (mol%) | Base/Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Bromo | Pd(dppf)Cl₂ (3) | KOAc / DMSO | 85 | 78 |
Iodo | Pd(OAc)₂ (5) | KOAc / Dioxane | 80 | 92 |
Chloro | Pd(dppf)Cl₂ (5) | Et₃N / DMF | 100 | 45 |
Challenges in this route include:
Optimization focuses on enhancing the stability and reactivity of the boronic acid by utilizing protected forms and tailored precursors:
Table 2: Stability and Reactivity Comparison of Boron Derivatives
Derivative | Storage Stability (25°C) | Relative Coupling Rate (vs B(OH)₂) | Optimal Deprotection |
---|---|---|---|
Boronic Acid (B(OH)₂) | Weeks (under argon) | 1.0 | N/A |
Pinacol Ester (Bpin) | >1 year | 0.6 | Acidic hydrolysis (HCl/MeOH) |
MIDA Boronate | >1 year | 0.3* | Basic hydrolysis (pH 10 buffer) |
Coupling requires in situ hydrolysis |
Precursor optimization also involves halogen selection in the benzodioxepin core. While 7-bromo derivatives undergo smooth Miyaura borylation, 7-chloro analogs require specialized catalysts (e.g., XPhos Pd G3) and higher temperatures (100-110°C), making bromo or iodo precursors preferred despite higher cost [2].
Achieving exclusive boronation at the C7 position necessitates strategic control during both core formation and borylation:
Table 3: Regioselectivity Control Methods in Benzodioxepin Boronation
Strategy | Key Reagents/Conditions | Regioselectivity (7:9) | Limitations |
---|---|---|---|
Directed ortho-Metalation | 6-CONEt₂, n-BuLi, B(OMe)₃ | >50:1 | Requires DG installation/removal |
Electrophilic Borylation | BBr₃, PdCl₂ (5 mol%), CH₂Cl₂ | 8:1 | Moderate yield (55-65%) |
Halogen Migration | CuBr₂ (1.2 eq), HBr cat., 150°C | >20:1* | Limited to bromo systems |
After migration, prior to borylation |
The inherent regiochemical preference for C7 functionalization stems from electronic deactivation at C9 by the oxygen atoms flanking this position and reduced steric constraints at C7 compared to C9 in the non-symmetric benzodioxepin ring [1].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: